Mtb-IN-5 Exhibits 29-Fold Higher Potency Than Parent Compound C10 in Respiration/Growth Inhibition
In the microplate Alamar Blue assay (MABA), which measures Mtb metabolic activity and respiration, Mtb-IN-5 (compound 17j) demonstrated an IC50 of 0.49 μM. This represents a greater than 29-fold improvement in potency over the first-generation parent compound C10 (IC50 = 14.44 μM) [1]. The fold-improvement is explicitly quantified in the published analysis, establishing Mtb-IN-5 as a substantially more potent second-generation derivative [1].
| Evidence Dimension | Inhibition of Mtb respiration/growth |
|---|---|
| Target Compound Data | IC50 = 0.49 μM |
| Comparator Or Baseline | C10: IC50 = 14.44 μM |
| Quantified Difference | >29-fold improvement |
| Conditions | Microplate Alamar Blue assay (MABA); Mtb H37Rv |
Why This Matters
Procurement of C10 instead of Mtb-IN-5 would result in approximately 29-fold lower potency in this assay, requiring substantially higher compound concentrations to achieve equivalent inhibition—a critical consideration for experimental design and resource allocation.
- [1] Sarkar S, Mayer Bridwell AE, Good JAD, et al. Design, Synthesis, and Evaluation of Novel Δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant. J Med Chem. 2023;66(16):11056-11077. View Source
